4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug Permeability Benzothiazole SAR

4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325977-88-6) is a synthetic N-1,3-benzothiazol-2-ylbenzamide derivative with a molecular formula of C₁₇H₁₆N₂O₃S and a molecular weight of 328.4 g/mol. It belongs to a class of benzothiazole amides recognized for broad antimicrobial and antiproliferative potential, primarily driven by the benzothiazole pharmacophore and reinforced by lipophilic substituent effects on the phenyl ring.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 325977-88-6
Cat. No. B2471083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS325977-88-6
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C17H16N2O3S/c1-3-22-12-9-7-11(8-10-12)16(20)19-17-18-15-13(21-2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
InChIKeyQXVJOCVGIKZPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325977-88-6): Structural and Procurement Baseline for Benzothiazole Amide Selection


4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325977-88-6) is a synthetic N-1,3-benzothiazol-2-ylbenzamide derivative with a molecular formula of C₁₇H₁₆N₂O₃S and a molecular weight of 328.4 g/mol [1]. It belongs to a class of benzothiazole amides recognized for broad antimicrobial and antiproliferative potential, primarily driven by the benzothiazole pharmacophore and reinforced by lipophilic substituent effects on the phenyl ring [2][3]. The compound carries a 4-ethoxy substituent on the benzamide phenyl ring and a 4-methoxy group on the benzothiazole scaffold, a substitution pattern that differentiates it from simpler analogs possessing only one of these electron-donating groups.

Why Near-Isosteric Benzothiazole Amides Cannot Interchange for 4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide


Generic substitution within the N-1,3-benzothiazol-2-ylbenzamide series is unreliable without quantitative head-to-head comparison, because minor changes in the electron-donating substituent pattern produce measurable shifts in lipophilicity, hydrogen-bond acceptor count, and topological polar surface area (TPSA) that independently predict differential membrane partitioning, solubility, and target engagement [1][2]. The des-ethoxy analog N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35412-20-5, molecular weight 284.3 g/mol) loses one hydrogen-bond acceptor and exhibits a lower predicted XLogP3 (~2.7 vs 3.9), which translates to substantially different pharmacokinetic behavior despite apparent scaffold identity [1]. Published structure–activity relationship (SAR) studies on this scaffold explicitly link electronic and lipophilic factors on the phenyl ring to antibacterial potency, meaning that even homologous substitutions (e.g., –H vs –OEt) alter the mode of action between membrane perturbation and intracellular DNA binding [2].

4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Head-to-Head Physicochemical and Class-Level Antimicrobial Differentiation Evidence


XLogP3 and Lipophilicity-Driven Permeability Differentiation vs. Des-Ethoxy Analog

The target compound carries a 4-ethoxy substituent that increases its calculated XLogP3 to 3.9, compared to a predicted value of approximately 2.7 for the des-ethoxy analog N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35412-20-5) [1]. This ~1.2 log unit difference corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, a magnitude known to shift passive membrane permeability in Caco-2 and PAMPA models [2]. In the published SAR of this scaffold, lipophilicity on the phenyl ring is directly correlated with antibacterial potency against Gram-positive organisms, suggesting that the 4-ethoxy group is a critical driver of activity rather than a passive structural feature [3].

Lipophilicity Drug Permeability Benzothiazole SAR

Regioisomeric Differentiation: Benzothiazole 4-Methoxy vs. Benzamide 4-Ethoxy Positioning

The regioisomer N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 15863-92-0) swaps the ethoxy and methoxy groups between the benzothiazole and benzamide rings. While both isomers share an identical molecular weight (328.4 g/mol) and formula, the target compound places the ethoxy group on the benzamide phenyl ring, which published SAR identifies as the primary determinant of lipophilicity-driven antibacterial activity [1][2]. The isomer with ethoxy on the benzothiazole ring is predicted to have a comparable XLogP3 but a distinct intramolecular hydrogen-bonding environment and steric profile at the amide linkage, which alters the conformational equilibrium and potentially the DNA-binding mode that underlies intracellular antibacterial action [1]. No published head-to-head antibacterial or target-engagement data comparing these two regioisomers were identified in the accessible literature; the differentiation is grounded in the established SAR principle that substituents on the benzamide phenyl ring dominate antibacterial potency and mode-of-action decisions [2].

Regioisomerism H-Bond Acceptor Count Target Selectivity

Antimicrobial Class Benchmarking: S. aureus and E. coli MIC Ranges for Benzothiazole Amides

While no MIC value is published specifically for 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, the benzothiazole amide class to which it belongs contains compounds with demonstrated MIC values of 3.91–15.6 µg/mL against S. aureus, 7.81 µg/mL against E. coli, and 15.6 µg/mL against S. typhi [1]. The target compound incorporates both a 4-ethoxy group on the benzamide phenyl and a 4-methoxy group on the benzothiazole, structural features that align with the SAR conclusion that electron-donating, lipophilic substituents on the phenyl ring enhance antibacterial potency [1]. In a separate study, N-1,3-benzothiazol-2-ylbenzamides with electron-donating substituents showed prominent antiproliferative effects on HepG2 and MCF-7 cell lines, further supporting the bioactivity potential of this substitution pattern [2]. The target compound is therefore positioned at the favorable end of the class activity spectrum but lacks confirmatory compound-specific data.

Antibacterial Activity MIC Benzothiazole Pharmacophore

Hydrogen-Bond Acceptor Count and TPSA as Selectivity and Solubility Differentiators

The target compound contains 5 hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 88.7 Ų, versus 3 HBA and a TPSA of ~64 Ų for the des-ethoxy analog N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide [1]. The additional ether oxygen contributes 2 extra HBA, which empirical drug-likeness models (e.g., Lipinski, Veber) associate with improved aqueous solubility but also with reduced passive blood-brain barrier penetration when TPSA exceeds 70–80 Ų [2]. The target compound's TPSA of 88.7 Ų predicts lower CNS exposure than the des-ethoxy analog, a desirable feature for peripherally-restricted anti-infective or anticancer applications where CNS side effects are to be avoided. This physicochemical differentiation is quantitatively verifiable from authoritative computed databases [1].

Hydrogen Bond Acceptors TPSA Drug-Likeness

Optimal Use Scenarios for 4-Ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Based on Benchmarked Differentiation


Gram-Positive Antibacterial Screening Libraries Targeting S. aureus and Resistant Strains

The target compound's elevated XLogP3 (3.9), which predicts enhanced Gram-positive membrane penetration, makes it a prioritized inclusion in focused libraries for S. aureus screening, including methicillin-resistant S. aureus (MRSA). Published benzothiazole amides with similar lipophilic substitution patterns achieve MIC values in the 3.91–15.6 µg/mL range against S. aureus; the target compound's structural features align with the potency-determining SAR of this class [1].

Peripheral Anticancer Hit-Finding Where CNS Exclusion Is Desirable

With a TPSA of 88.7 Ų, exceeding the empirical threshold for passive blood-brain barrier penetration, the compound is suitable for anticancer screening programs where peripheral tumor targeting (e.g., breast, liver, colorectal) is desired and CNS side effects must be minimized. This is supported by antiproliferative data on N-1,3-benzothiazol-2-ylbenzamide derivatives in HepG2 and MCF-7 cell lines [2].

Regioisomer-Controlled SAR Studies on Benzothiazole Amide Pharmacophores

The compound's specific regioisomeric arrangement (4-ethoxy on benzamide phenyl, 4-methoxy on benzothiazole) serves as a definitive probe for SAR studies aimed at isolating the contribution of the benzamide phenyl substituent to antibacterial potency and mode of action (membrane perturbation vs. DNA binding), relative to the regioisomer CAS 15863-92-0 [1].

Physicochemical Benchmarking and In Silico Model Training

The compound's well-characterized computed properties (XLogP3 3.9, TPSA 88.7 Ų, HBA count 5) provide a robust datapoint for training and validating in silico ADME and drug-likeness models, particularly for distinguishing benzamide-substituted benzothiazoles with differing HBA profiles and lipophilicity [3].

Quote Request

Request a Quote for 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.